molecular formula C19H23N5O5S B2681204 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide CAS No. 903271-12-5

2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide

Cat. No.: B2681204
CAS No.: 903271-12-5
M. Wt: 433.48
InChI Key: QWGDMDJDXPTEJB-UHFFFAOYSA-N
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Description

2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitrobenzamide moiety, and a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the alkylation of the oxadiazole intermediate with a piperidine derivative, often using a suitable base such as sodium hydride.

    Attachment of the nitrobenzamide group: The final step involves the coupling of the piperidine-oxadiazole intermediate with a nitrobenzoyl chloride derivative under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Reduction of the nitro group: This yields the corresponding amine derivative.

    Substitution reactions: These can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Biological Studies: The compound can be used to study the interactions of oxadiazole derivatives with biological targets.

    Industrial Applications: It may find use in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and nitrobenzamide moiety may play key roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
  • 2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole

Uniqueness

2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is unique due to its combination of an oxadiazole ring, a nitrobenzamide moiety, and a piperidine derivative. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-methyl-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-12-6-8-23(9-7-12)17(25)11-30-19-22-21-16(29-19)10-20-18(26)14-4-3-5-15(13(14)2)24(27)28/h3-5,12H,6-11H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGDMDJDXPTEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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